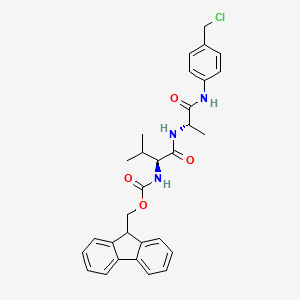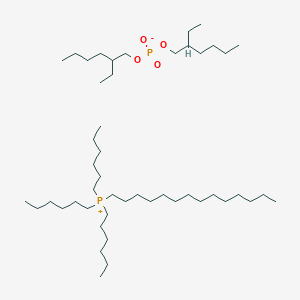![molecular formula C5H2Br2N4 B6315594 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-83-5](/img/structure/B6315594.png)
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with bromine atoms at the 4 and 7 positions
作用机制
Target of Action
Similar compounds have been reported to target the c-met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles (alcohols, amines, and thiols) .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, including those involved in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
It’s known that the compound can be used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (opv) devices .
Action Environment
The action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be influenced by environmental factors. For instance, the reaction of the compound in an aprotic dipolar solvent (DMF) was facilitated and occurred much faster than in a less polar organic solvent (chloroform) .
准备方法
Synthetic Routes and Reaction Conditions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be synthesized through a diazotization reaction. One common method involves the reaction of 2,5-dibromopyridine-3,4-diamine with sodium nitrite in the presence of hydrochloric acid at 0°C. The reaction mixture is stirred for a specific duration, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Sodium Nitrite and Hydrochloric Acid: Used in the diazotization reaction for synthesis.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
Substituted Triazolopyridines: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
科学研究应用
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of organic materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
相似化合物的比较
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Another heterocyclic compound with similar structural features.
1H-1,2,3-Triazolo[4,5-b]pyridine: A related compound with a different substitution pattern.
Uniqueness
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of bromine atoms at the 4 and 7 positions, which allows for specific reactivity and potential applications in various fields. Its ability to undergo substitution and coupling reactions makes it a versatile building block for the synthesis of more complex molecules.
属性
IUPAC Name |
4,7-dibromo-2H-triazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXBZHGMGKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B6315568.png)



amino}propanoic acid](/img/structure/B6315580.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)
